2-Cyclohexyl-1-hydroxy-3-(4-methylphenyl)guanidine
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Overview
Description
2-Cyclohexyl-1-hydroxy-3-(4-methylphenyl)guanidine is an organic compound that features a cyclohexyl group, a hydroxy group, and a methylphenyl group attached to a guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-hydroxy-3-(4-methylphenyl)guanidine typically involves the reaction of cyclohexylamine with 4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1-hydroxy-3-(4-methylphenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexylamines.
Scientific Research Applications
2-Cyclohexyl-1-hydroxy-3-(4-methylphenyl)guanidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Cyclohexyl-1-hydroxy-3-(4-methylphenyl)guanidine exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the guanidine group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylguanidine: Lacks the hydroxy and methylphenyl groups, resulting in different chemical properties.
4-Methylphenylguanidine: Lacks the cyclohexyl and hydroxy groups, leading to different biological activity.
Cyclohexyl-4-methylphenylamine: Similar structure but lacks the guanidine group, affecting its reactivity and applications.
Uniqueness
2-Cyclohexyl-1-hydroxy-3-(4-methylphenyl)guanidine is unique due to the presence of all three functional groups (cyclohexyl, hydroxy, and methylphenyl) attached to the guanidine core. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-cyclohexyl-1-hydroxy-3-(4-methylphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-7-9-13(10-8-11)16-14(17-18)15-12-5-3-2-4-6-12/h7-10,12,18H,2-6H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTDXFOGCYECMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2CCCCC2)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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